Ethyl 2-(1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL)-2-oxoacetate
Description
Ethyl 2-(1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate is a synthetic pyrrolo[2,3-b]pyridine derivative characterized by a sulfonamide-linked 4-methoxyphenyl group at the 1-position and an ethyl oxoacetate moiety at the 3-position. This compound is of interest in medicinal chemistry due to the pyrrolo[2,3-b]pyridine scaffold, which is prevalent in kinase inhibitors and other bioactive molecules . Its structural complexity arises from the sulfonyl group, which enhances stability and modulates electronic properties, and the oxoacetate ester, which contributes to solubility and reactivity .
Properties
IUPAC Name |
ethyl 2-[1-(4-methoxyphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-3-26-18(22)16(21)15-11-20(17-14(15)5-4-10-19-17)27(23,24)13-8-6-12(25-2)7-9-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXJWMXQSZULLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds via a palladium-catalyzed process
Biochemical Pathways
The suzuki–miyaura coupling reactions mentioned earlier could imply involvement in pathways related to carbon-carbon bond formation
Biological Activity
Ethyl 2-(1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL)-2-oxoacetate (CAS Number: 860612-17-5) is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H16N2O6S
- Molecular Weight : 388.394 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 591.8 °C at 760 mmHg
- LogP : 2.45 (indicating moderate lipophilicity) .
The compound features a pyrrolo[2,3-b]pyridine core, which has been associated with various biological activities, including:
- Antioxidant Activity : Compounds with similar structures have demonstrated high antioxidant properties, which can mitigate oxidative stress in cells .
- Enzyme Inhibition : this compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), potentially impacting neurological disorders .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds containing the pyrrolo[2,3-b]pyridine structure. For instance:
- In vitro Studies : Ethyl derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties:
- Bacterial Inhibition : It has been reported that related compounds possess higher antibacterial activity compared to antifungal activity. Ethyl derivatives have been shown to inhibit pathogenic bacteria effectively .
Neuroprotective Effects
Given its ability to inhibit AChE, there is potential for neuroprotective applications:
- Cognitive Disorders : The inhibition of AChE may aid in the treatment of conditions such as Alzheimer's disease by enhancing acetylcholine levels in the brain .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound is compared to analogs with variations in substituents on the pyrrolo[2,3-b]pyridine core (Table 1).
Table 1: Structural Comparison of Pyrrolo[2,3-b]pyridine Derivatives
Key Observations :
- Bromo-substituted analogs (e.g., from ) exhibit increased molecular weight and altered electronic properties, which may influence binding affinity in biological targets.
- Unsubstituted pyrrolo[2,3-c]pyridine derivatives (e.g., ) lack the sulfonyl group, leading to reduced polarity and differing solubility profiles.
Physicochemical Properties
NMR Spectral Data Comparison :
- Target Compound: Expected aromatic proton signals for the 4-methoxyphenyl group (δ ~6.8–7.5 ppm) and distinct sulfonyl-related deshielding effects.
- Ethyl 2-(1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate : ¹H NMR (CDCl₃) shows peaks at δ 8.67 (d, J = 8.1 Hz), 4.54 (t, J = 5.1 Hz, OCH₂), and 3.35 (s, OCH₃) .
- Bromo-Substituted Analog : ¹H NMR signals include δ 8.80 (d, J = 2.3 Hz) for the brominated pyridine proton and 3.91 (s, CH₃) .
Solubility and Reactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
